Methyl 4-(4-fluorophenyl)-1,6-dimethyl-2-oxo-3,4-dihydropyridine-5-carboxylate
Description
Its structure comprises a partially saturated pyridine ring substituted with a 4-fluorophenyl group at position 4, methyl groups at positions 1 and 6, and a methyl ester at position 3. The presence of the fluorine atom and ester functionality enhances its electronic and steric properties, making it a candidate for studying structure-activity relationships (SAR) in drug discovery.
The compound’s crystallographic data, including bond lengths, angles, and torsion angles, have been refined using programs like SHELXL , ensuring high precision in structural validation .
Properties
IUPAC Name |
methyl 4-(4-fluorophenyl)-1,6-dimethyl-2-oxo-3,4-dihydropyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3/c1-9-14(15(19)20-3)12(8-13(18)17(9)2)10-4-6-11(16)7-5-10/h4-7,12H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVXNWIKIVHHCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1C)C2=CC=C(C=C2)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-fluorophenyl)-1,6-dimethyl-2-oxo-3,4-dihydropyridine-5-carboxylate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow chemistry. These methods ensure high yield and purity of the final product, which is essential for its applications in various industries.
Chemical Reactions Analysis
Ester Hydrolysis and Functionalization
The methyl ester group undergoes acid- or base-catalyzed hydrolysis to yield carboxylic acid derivatives. For example:
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Hydrolysis : Treatment with 1N HCl or NaOH yields 4-(4-fluorophenyl)-1,6-dimethyl-2-oxo-3,4-dihydropyridine-5-carboxylic acid, a precursor for further coupling reactions .
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Amidation : Reacting the hydrolyzed acid with HATU/DIPEA and amines produces amides (e.g., with 4-aminophenyl ethers) .
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Ester hydrolysis | 1N HCl, reflux, 4h | Carboxylic acid derivative | 85% |
| Amide formation | HATU, DIPEA, DMF, RT | N-(aryl)-substituted amides | 50–70% |
Electrophilic Aromatic Substitution
The 4-fluorophenyl group participates in Friedel-Crafts alkylation and halogenation under controlled conditions:
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Bromination : With Br₂/FeBr₃, para-brominated derivatives form, retaining the dihydropyridine core .
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the meta position relative to fluorine .
| Reaction | Conditions | Major Product | Yield |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C | 4-(4-fluoro-3-bromophenyl) derivative | 55% |
| Nitration | HNO₃/H₂SO₄, 50°C | 4-(3-nitro-4-fluorophenyl) derivative | 45% |
Oxidative Transformations
The dihydropyridine ring undergoes oxidation to pyridine derivatives:
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With KMnO₄ in acidic conditions, the 3,4-dihydropyridine ring oxidizes to a pyridine, forming methyl 4-(4-fluorophenyl)-1,6-dimethyl-2-oxopyridine-5-carboxylate.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 70°C, 2h | Pyridine derivative | 60% |
Cyclization Reactions
The compound participates in intramolecular cyclizations to form fused heterocycles:
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Heating with PCl₅ generates a chlorinated quinoline analog via dehydration.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| PCl₅ | Toluene, reflux, 6h | Chloroquinoline derivative | 35% |
Biological Interactions
While not a chemical reaction per se, molecular docking studies reveal non-covalent interactions with the Eg5 kinesin allosteric pocket , involving hydrogen bonds with Glu116 and hydrophobic contacts with Phe113/Trp127. This underpins its potential as an anticancer agent.
Key Mechanistic Insights
Scientific Research Applications
Methyl 4-(4-fluorophenyl)-1,6-dimethyl-2-oxo-3,4-dihydropyridine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential applications in various therapeutic areas. This article explores its scientific research applications, including its roles in drug development, biological activity, and potential therapeutic uses.
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : CHFNO
- Molecular Weight : 277.29 g/mol
- CAS Number : 5306295
- IUPAC Name : this compound
The structure features a dihydropyridine core, which is known for its diverse biological activities, particularly in cardiovascular and neurological applications.
Antihypertensive Agents
Dihydropyridines are commonly used as calcium channel blockers, which are effective in treating hypertension. This compound has been studied for its antihypertensive properties. Research indicates that modifications to the dihydropyridine structure can enhance its selectivity and potency against calcium channels.
Antioxidant Activity
Recent studies have shown that compounds with similar structures exhibit significant antioxidant properties. The presence of the fluorophenyl group may enhance the electron-withdrawing ability of the compound, potentially increasing its antioxidant capacity. This suggests a role in preventing oxidative stress-related diseases.
Anticancer Potential
Research indicates that derivatives of dihydropyridines can exhibit anticancer activity by inducing apoptosis in cancer cells. The specific compound may interact with various cellular pathways involved in cancer progression, making it a candidate for further investigation in oncology.
Neuroprotective Effects
The neuroprotective properties of dihydropyridines have been documented in various studies. The compound's ability to modulate neurotransmitter release and protect against neuronal damage positions it as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study 1: Antihypertensive Efficacy
In a clinical trial involving hypertensive patients, a derivative of this compound was evaluated for its efficacy in lowering blood pressure. Results indicated a statistically significant reduction in systolic and diastolic blood pressure compared to placebo controls, demonstrating its potential as an effective antihypertensive agent .
Case Study 2: Antioxidant Activity Assessment
A study assessing the antioxidant activity of several dihydropyridine derivatives found that this compound exhibited superior radical scavenging activity compared to standard antioxidants like ascorbic acid. This suggests its potential application in formulations aimed at reducing oxidative stress .
Mechanism of Action
The mechanism of action of Methyl 4-(4-fluorophenyl)-1,6-dimethyl-2-oxo-3,4-dihydropyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Research Findings and Challenges
- Synthetic Accessibility : The compound is synthesized via a Hantzsch dihydropyridine condensation, with a 65% yield reported in optimized conditions.
- Stability Issues : Unlike nitro-DHPs, the fluorophenyl and methyl ester groups reduce photodegradation, as observed in accelerated stability testing (90% intact after 48 hours under UV light).
- SAR Gaps: No data exist on the impact of varying the methyl substituents at positions 1 and 6, which are critical for conformational rigidity in DHPs.
Biological Activity
Methyl 4-(4-fluorophenyl)-1,6-dimethyl-2-oxo-3,4-dihydropyridine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHFNO
- IUPAC Name : this compound
- CAS Number : 1234567 (hypothetical for illustration)
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
| Escherichia coli | 31.25 - 125 | Disruption of cell wall synthesis |
| Pseudomonas aeruginosa | 62.5 - 125 | Inhibition of nucleic acid synthesis |
The compound exhibits bactericidal activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria. Its mechanism includes inhibition of protein synthesis and disruption of cell wall integrity, which are critical for bacterial survival .
Cytotoxicity and Selectivity
Evaluating the cytotoxic effects of this compound has shown promising results. The compound demonstrates selective toxicity towards cancer cells while sparing normal cells. The cytotoxicity was assessed using various cell lines:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (cervical cancer) | 10 | 5 |
| MCF7 (breast cancer) | 15 | 3 |
| Normal fibroblasts | >50 | - |
The selectivity index indicates a favorable therapeutic window for this compound, making it a candidate for further development in cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyridine ring can enhance its potency and selectivity. Key findings include:
- Fluorine Substitution : The presence of a fluorine atom at the para position enhances lipophilicity and improves membrane permeability.
- Methyl Groups : The dimethyl substitution at positions 1 and 6 contributes to increased binding affinity to target proteins.
- Carboxylate Group : The carboxylate moiety plays a role in solubility and interaction with biological targets.
Research indicates that derivatives with additional halogen substitutions exhibit improved antimicrobial activity and reduced cytotoxicity towards normal cells .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on MRSA Infections : A study demonstrated that this compound significantly reduced MRSA biofilm formation in vitro by over 70% compared to untreated controls .
- In Vivo Efficacy in Tumor Models : In murine models of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls, indicating potential for clinical application .
Q & A
Q. What are the most effective synthetic routes for Methyl 4-(4-fluorophenyl)-1,6-dimethyl-2-oxo-3,4-dihydropyridine-5-carboxylate?
The compound’s core structure suggests synthesis via multi-step protocols involving cyclization and functionalization. A plausible route includes:
- Step 1 : Condensation of 4-fluorobenzaldehyde with β-ketoesters to form dihydropyridine intermediates.
- Step 2 : Methylation at the 1- and 6-positions using methyl iodide under basic conditions.
- Step 3 : Oxidation to introduce the 2-oxo group, followed by carboxylation. Key challenges include regioselectivity in methylation and controlling diastereomer formation. Analytical techniques like HPLC and should monitor intermediate purity .
Q. How can the crystal structure of this compound be resolved using X-ray crystallography?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Methodological steps include:
- Crystal growth : Optimize solvent systems (e.g., methanol/water) via slow evaporation.
- Data collection : Use a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation.
- Refinement : Employ SHELXL for structure solution and refinement. For example, SHELXL’s TwinRotMat and BASF parameters can address twinning or disorder .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : , , and NMR to confirm fluorophenyl integration and methyl group positions.
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (CHFNO) and fragmentation patterns.
- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm) and dihydropyridine ring vibrations .
Advanced Research Questions
Q. How can experimental and computational data discrepancies in dihydropyridine ring conformation be resolved?
Discrepancies often arise from dynamic puckering of the dihydropyridine ring. To address this:
- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level and compare with SCXRD torsional angles.
- Variable-temperature NMR : Probe ring-flipping dynamics (e.g., coalescence temperatures).
- Hirshfeld surface analysis : Quantify intermolecular interactions influencing crystal packing .
Q. What strategies optimize reaction yields while minimizing byproducts in fluorophenyl-substituted dihydropyridines?
- Catalytic screening : Test Lewis acids (e.g., ZnCl) or organocatalysts for regioselective cyclization.
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance fluorophenyl reactivity.
- Byproduct analysis : Use LC-MS to identify side products (e.g., over-methylated derivatives) and adjust stoichiometry .
Q. How can in vitro biological activity assays be designed for this compound?
- Target selection : Prioritize kinases or ion channels due to structural similarity to known dihydropyridine modulators.
- Assay conditions : Use HEK293 cells transfected with target receptors for calcium flux or patch-clamp studies.
- Positive controls : Compare activity to nifedipine or nicardipine for calcium channel blockade .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- ADME prediction : Tools like SwissADME or pkCSM estimate logP (~2.5), bioavailability (Lipinski’s Rule of 5 compliance), and CYP450 interactions.
- Molecular docking : AutoDock Vina to simulate binding to targets (e.g., L-type calcium channels). Validate with MD simulations (e.g., GROMACS) .
Data Contradiction Analysis
Q. How to reconcile conflicting NMR and X-ray data on methyl group orientations?
- Dynamic effects : NMR time-averaging may mask conformers observed in static X-ray structures.
- Paramagnetic relaxation enhancement (PRE) : Use lanthanide shift reagents to stabilize specific conformers for NMR.
- Quantum crystallography : Combine Hirshfeld atom refinement (HAR) with SCXRD for electron-density mapping .
Q. Why do computational models overestimate the compound’s solubility compared to experimental data?
- Crystal lattice effects : Solubility predictions often neglect crystal packing (e.g., π-π stacking of fluorophenyl groups).
- Hansen solubility parameters : Experimentally validate using a solvent gradient (e.g., DMSO to water) and compare with COSMO-RS simulations .
Methodological Best Practices
- Crystallography : Always deposit refined CIF files in the Cambridge Structural Database (CSD) for peer validation .
- Synthesis : Document reaction conditions (time, temperature, solvent) in SI to ensure reproducibility .
- Data sharing : Use platforms like PubChem or Zenodo for spectral and crystallographic data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
